molecular formula C42H67N13O19 B12400022 Fsh receptor-binding inhibitor fragment(bi-10)

Fsh receptor-binding inhibitor fragment(bi-10)

Cat. No.: B12400022
M. Wt: 1058.1 g/mol
InChI Key: DBFABWRXHHOYAV-JATBZIBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the follicle-stimulating hormone (FSH). It blocks the binding of FSH to its receptor (FSHR), thereby altering the action of FSH at the receptor level. This compound has shown potential in suppressing ovulation and inducing follicular atresia in mice .

Chemical Reactions Analysis

Fsh receptor-binding inhibitor fragment (bi-10) primarily undergoes peptide bond formation during its synthesis. The compound is stable under standard laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling agents, and solvents like dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Fsh receptor-binding inhibitor fragment (bi-10) has several scientific research applications:

Comparison with Similar Compounds

Fsh receptor-binding inhibitor fragment (bi-10) is unique in its ability to specifically block the binding of FSH to its receptor. Similar compounds include other FSH antagonists and inhibitors that target the FSH receptor, such as:

These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research .

Properties

Molecular Formula

C42H67N13O19

Molecular Weight

1058.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1

InChI Key

DBFABWRXHHOYAV-JATBZIBASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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